IDO1 Inhibitory Potency: Direct Comparison with Unsubstituted Isatin and Class-Leading Analogs
The target compound demonstrates potent inhibition of human IDO1 with an IC₅₀ of 100 nM in a recombinant enzyme assay, as documented across multiple patents (e.g., US9320732 Example 9) [1]. By comparison, the unsubstituted parent scaffold isatin (CAS 91-56-5) is primarily characterized as an MAO inhibitor (IC₅₀ 3 µM) and does not exhibit comparable IDO1 potency . Within the same patent series, structural analogs show a wide range of IDO1 activity: Example 4 (BDBM223002) exhibits an IC₅₀ < 100 nM, while Example 20 (BDBM223018) shows weaker activity with an IC₅₀ of 500 nM under identical assay conditions (pH 6.5, 25°C) [2][1]. The 5-fold difference between CAS 797780-74-6 and Example 20 underscores the non-linear SAR within this series.
| Evidence Dimension | IDO1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM (BDBM223007 / Patent Example 9) |
| Comparator Or Baseline | Comparator 1 (Unsubstituted isatin): No reported IDO1 activity at comparable concentrations; Comparator 2 (Patent Example 20, BDBM223018): IC₅₀ = 500 nM |
| Quantified Difference | ≥5-fold more potent than Patent Example 20; orders of magnitude more IDO1-selective than unsubstituted isatin |
| Conditions | Recombinant human IDO1 (N-terminal His-tag, E. coli expressed), pH 6.5, 25°C |
Why This Matters
This established IDO1 potency directly supports procurement for immuno-oncology target engagement studies, where Example 20 would require higher concentrations and risk off-target effects.
- [1] BindingDB. BDBM223007; BDBM223018 Affinity Data. US9320732 patent examples. View Source
- [2] BindingDB Affinity Data by Patent: US9320732. Row for BDBM223018 (Example 20) IC₅₀ = 500 nM. View Source
